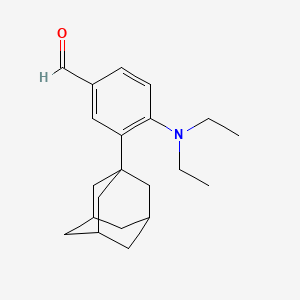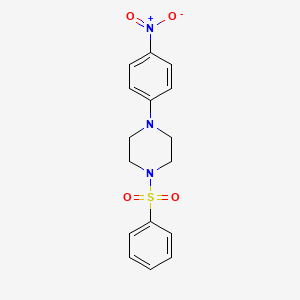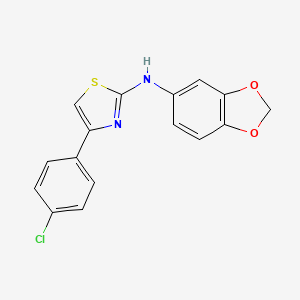![molecular formula C20H17F4N3O4S B11100395 Methyl 2-({[(3-cyano-4,5,6,7-tetrahydro-1-benzothiophen-2-YL)amino]carbonyl}amino)-3,3,3-trifluoro-2-(4-fluorophenoxy)propanoate](/img/structure/B11100395.png)
Methyl 2-({[(3-cyano-4,5,6,7-tetrahydro-1-benzothiophen-2-YL)amino]carbonyl}amino)-3,3,3-trifluoro-2-(4-fluorophenoxy)propanoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Methyl 2-({[(3-cyano-4,5,6,7-tetrahydro-1-benzothiophen-2-YL)amino]carbonyl}amino)-3,3,3-trifluoro-2-(4-fluorophenoxy)propanoate is a complex organic compound with a unique structure that includes a benzothiophene ring, a cyano group, and a trifluoromethyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 2-({[(3-cyano-4,5,6,7-tetrahydro-1-benzothiophen-2-YL)amino]carbonyl}amino)-3,3,3-trifluoro-2-(4-fluorophenoxy)propanoate typically involves multiple steps, including the formation of the benzothiophene ring, introduction of the cyano group, and subsequent functionalization with the trifluoromethyl and fluorophenoxy groups. Common reagents used in these reactions include various acids, bases, and catalysts to facilitate the formation of the desired product .
Industrial Production Methods
Industrial production methods for this compound may involve optimized reaction conditions to maximize yield and purity. This can include the use of continuous flow reactors, high-throughput screening of reaction conditions, and advanced purification techniques such as chromatography and crystallization .
Chemical Reactions Analysis
Types of Reactions
Methyl 2-({[(3-cyano-4,5,6,7-tetrahydro-1-benzothiophen-2-YL)amino]carbonyl}amino)-3,3,3-trifluoro-2-(4-fluorophenoxy)propanoate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to remove or alter specific functional groups.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions to replace certain groups with others
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired outcome .
Major Products
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce new functional groups such as alkyl or aryl groups .
Scientific Research Applications
Methyl 2-({[(3-cyano-4,5,6,7-tetrahydro-1-benzothiophen-2-YL)amino]carbonyl}amino)-3,3,3-trifluoro-2-(4-fluorophenoxy)propanoate has several scientific research applications, including:
Medicinal Chemistry: The compound is studied for its potential as a pharmaceutical agent due to its unique structure and biological activity.
Organic Synthesis: It serves as a building block for the synthesis of more complex molecules.
Material Science: The compound’s properties make it useful in the development of new materials with specific characteristics
Mechanism of Action
The mechanism of action of Methyl 2-({[(3-cyano-4,5,6,7-tetrahydro-1-benzothiophen-2-YL)amino]carbonyl}amino)-3,3,3-trifluoro-2-(4-fluorophenoxy)propanoate involves its interaction with specific molecular targets and pathways. The compound may bind to certain enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
- 2-(1H-Benzimidazol-2-ylsulfanyl)-N-(3-cyano-6-methyl-4,5,6,7-tetrahydro-1-benzothiophen-2-yl)acetamide
- N-(3-cyano-4,5,6,7-tetrahydro-1-benzothiophen-2-yl)pyrazine-2-carboxamide
- N-[3-Cyano-6-(2-methyl-2-butanyl)-4,5,6,7-tetrahydro-1-benzothiophen-2-yl]-3-methyl-2-phenyl-4-quinolinecarboxamide
Uniqueness
Methyl 2-({[(3-cyano-4,5,6,7-tetrahydro-1-benzothiophen-2-YL)amino]carbonyl}amino)-3,3,3-trifluoro-2-(4-fluorophenoxy)propanoate is unique due to its combination of functional groups, which confer specific chemical and biological properties. This makes it distinct from other similar compounds and valuable for various research applications .
Properties
Molecular Formula |
C20H17F4N3O4S |
|---|---|
Molecular Weight |
471.4 g/mol |
IUPAC Name |
methyl 2-[(3-cyano-4,5,6,7-tetrahydro-1-benzothiophen-2-yl)carbamoylamino]-3,3,3-trifluoro-2-(4-fluorophenoxy)propanoate |
InChI |
InChI=1S/C20H17F4N3O4S/c1-30-17(28)19(20(22,23)24,31-12-8-6-11(21)7-9-12)27-18(29)26-16-14(10-25)13-4-2-3-5-15(13)32-16/h6-9H,2-5H2,1H3,(H2,26,27,29) |
InChI Key |
YFEOYGIBLXQNPQ-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)C(C(F)(F)F)(NC(=O)NC1=C(C2=C(S1)CCCC2)C#N)OC3=CC=C(C=C3)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![(3Z)-3-(2-{6-[(4-methylphenyl)amino][1,2,5]oxadiazolo[3,4-b]pyrazin-5-yl}hydrazinylidene)-1,3-dihydro-2H-indol-2-one](/img/structure/B11100314.png)

![N',N''-{methanediylbis[(6-hydroxybenzene-3,1-diyl)(E)methylylidene]}bis(2-hydroxybenzohydrazide)](/img/structure/B11100328.png)
![[2-Methyl-5-(prop-1-en-2-yl)cyclopent-1-en-1-yl]methyl 4-nitrobenzoate](/img/structure/B11100336.png)
![2-[2-(5-Nitro-thiophen-2-yl)-vinyl]-benzo[d][1,3]oxazin-4-one](/img/structure/B11100337.png)



![(5E)-3-(3,4-dichlorophenyl)-5-{4-[(4-fluorobenzyl)oxy]benzylidene}-1,3-thiazolidine-2,4-dione](/img/structure/B11100384.png)
![N-(2,4-dimethylphenyl)-2-[(2E)-2-(3-methoxybenzylidene)hydrazinyl]-2-oxoacetamide](/img/structure/B11100389.png)
![((2Z)-2-{(2E)-[1-(4-methylphenyl)ethylidene]hydrazono}-4-oxo-3-phenyl-1,3-thiazolidin-5-yl)acetic acid](/img/structure/B11100392.png)
![Ethyl 4-[(hexylsulfonyl)amino]benzoate](/img/structure/B11100394.png)
![Methyl 6'-amino-5'-cyano-2',5-dimethyl-2-oxo-1,2-dihydrospiro[indole-3,4'-pyran]-3'-carboxylate](/img/structure/B11100398.png)

